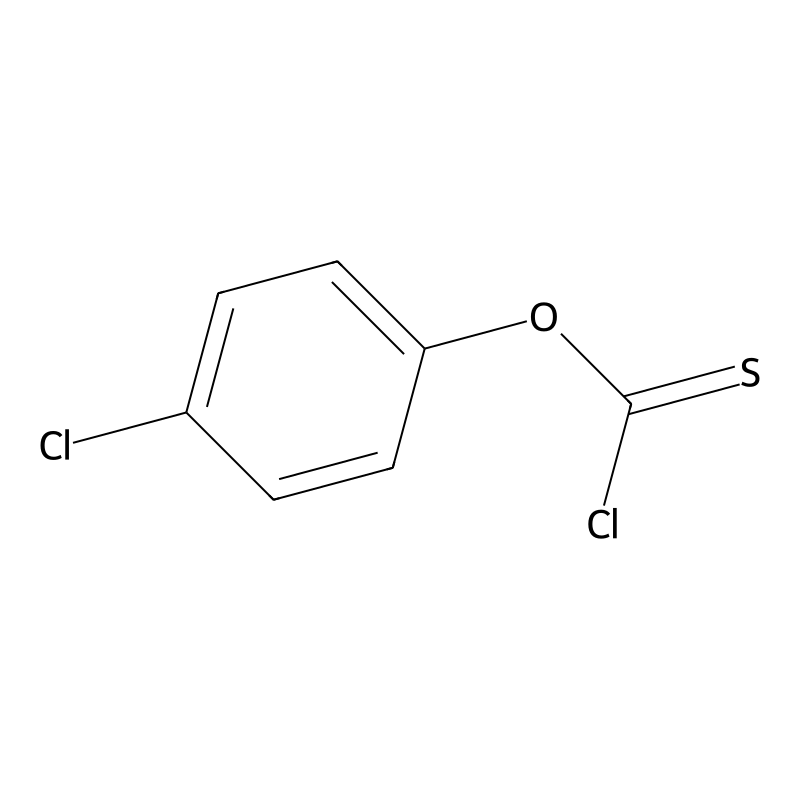

4-Chlorophenyl chlorothionoformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Uptake Modeling of DDT and its Degradation Products

Field: Environmental Science

Application: This study estimates the uptake levels of DDT and its degradation products (i.e. o,p′-DDE and p,p′-DDE) by crop-specific models (e.g.

Methods: The researchers used modeling as an alternative method to estimate the environmental relevant levels of the contaminants.

Results: The predicted accumulation levels of DDT and its degradation products were found mainly in leafy vegetables, roots, cereals, and potato.

Preparation and Characterization of Aptamers Against O,p’-DDT

Field: Molecular Toxicology

Application: The study aimed to evaluate the levels of DDT and its degradation products (i.e.

Results: One sequence with the highest fluorescence response with o,p′-DDT, designated DDT_13, was chosen for further characterization.

Solvolytic Reactions of Chloroformate Esters and Related Compounds

Field: Chemistry

Results: The phenyl chlorothioformate (PhSCOCl) and phenyl chlorothionoformate (PhOCSCl) react at remarkably similar rates in a given solvent.

Solvolyses of p-Methylphenyl and p-Chlorophenyl Chlorothionoformate Esters

Application: This study evaluates the electronic effects in the solvolyses of p-methylphenyl and p-chlorophenyl chlorothionoformate esters.

Separation of O-p-Chlorophenyl chlorothioformate on Newcrom R1 HPLC

Field: Analytical Chemistry

Application: O-p-Chlorophenyl chlorothioformate can be analyzed by this reverse phase (RP) HPLC method with simple conditions.

Methods: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid.

Results: This method allows for the separation of O-p-Chlorophenyl chlorothioformate on Newcrom R1 HPLC.

4-Chlorophenyl chlorothionoformate is an organosulfur compound characterized by the presence of a chlorothionoformate functional group attached to a 4-chlorophenyl moiety. It is a light yellow to amber liquid with a distinctive chemical structure that includes a chlorine atom and a thionoformate group, which contributes to its reactivity and potential applications in organic synthesis. The general formula can be represented as C7H6ClO2S.

4-Chlorophenyl chlorothionoformate exhibits notable reactivity, particularly with tertiary amines. The compound reacts rapidly at room temperature, typically yielding thiocarbamates and alkyl chlorides. This reaction pathway involves the formation of an ammonium salt followed by the cleavage of the alkyl group, resulting in secondary amine salts upon hydrolysis with water .

The mechanism of these reactions can be described as follows:

- Formation of Ammonium Salt: The reaction begins with the nucleophilic attack of the tertiary amine on the carbonyl carbon of the chlorothionoformate, leading to the formation of an ammonium salt.

- Cleavage: The ammonium salt decomposes, releasing chloride ions and forming thiocarbamates.

- Hydrolysis: Subsequent hydrolysis yields secondary amine products.

The synthesis of 4-chlorophenyl chlorothionoformate can be achieved through several methods, including:

- Reaction with Thiophosgene: A common method involves reacting 4-chlorophenol with thiophosgene, resulting in the formation of the desired chlorothionoformate.

- Chlorination: Chlorination of phenolic compounds followed by treatment with thionyl chloride can also yield chlorothionoformates.

- Direct Synthesis: Utilizing chloromethyl chloroformate in the presence of appropriate bases can facilitate direct synthesis .

4-Chlorophenyl chlorothionoformate finds applications primarily in organic synthesis and medicinal chemistry:

- Dealkylating Agent: It serves as a potent dealkylating agent for tertiary amines, facilitating the generation of secondary amines.

- Intermediate in Synthesis: The compound can be used as an intermediate for synthesizing various biologically active molecules and pharmaceuticals.

- Research Tool: It is utilized in chemical research to study reaction mechanisms involving nucleophiles and electrophiles .

Studies on 4-chlorophenyl chlorothionoformate's interactions reveal its behavior in different solvent systems. Research indicates that it undergoes solvolysis via bimolecular addition-elimination and unimolecular ionization mechanisms, depending on solvent polarity and nucleophilicity . This versatility makes it valuable for exploring reaction dynamics in organic chemistry.

Several compounds share structural similarities with 4-chlorophenyl chlorothionoformate, including:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Phenyl chloroformate | C6H5OCOCl | Commonly used in organic synthesis; less reactive than chlorothionoformates. |

| p-Tolyl chlorothionoformate | C7H7ClO2S | Similar reactivity; used in aminolysis reactions. |

| o-Nitrophenyl chlorothionoformate | C6H4ClN(O2)O2S | Exhibits rapid reactivity with amines; used for specific dealkylation processes. |

Uniqueness of 4-Chlorophenyl Chlorothionoformate

What distinguishes 4-chlorophenyl chlorothionoformate from other similar compounds is its enhanced reactivity towards tertiary amines compared to traditional chloroformates and its ability to facilitate selective dealkylation under mild conditions . Its unique electronic properties due to the presence of the chlorine substituent contribute to its effectiveness as a reagent in various chemical transformations.

4-Chlorophenyl chlorothionoformate exhibits a well-defined chemical identity characterized by systematic nomenclature conventions established through international chemical databases. The compound bears the Chemical Abstracts Service registry number 937-64-4 and conforms to the molecular formula C₇H₄Cl₂OS with a precise molecular weight of 207.08 daltons. The International Union of Pure and Applied Chemistry designation for this compound is O-(4-chlorophenyl) carbonochloridothioate, reflecting its structural composition as a thionoformate ester derivative. Alternative nomenclature systems recognize this compound through various synonymous designations including 4-chlorophenyl chlorothioformate, O-(4-chlorophenyl) chloromethanethioate, and chlorothioformic acid O-(4-chlorophenyl) ester. The European Inventory of Existing Commercial Chemical Substances assigns the identifier 213-334-9 to this compound, facilitating regulatory compliance and commercial distribution.

The molecular structure demonstrates characteristic features of chlorothionoformate functionality, incorporating both aromatic and heteroatomic elements within a single framework. Spectroscopic identification relies on distinctive chemical shift patterns observed in nuclear magnetic resonance analysis, with the carbonyl carbon exhibiting characteristic downfield displacement consistent with thiocarbonyl group presence. The compound's unique structural motif enables specific molecular recognition events that distinguish it from related chloroformate derivatives, contributing to its specialized applications in synthetic transformations. Database entries consistently report the compound's monoisotopic mass as 205.935991 daltons, providing precise analytical reference standards for mass spectrometric identification. The Simplified Molecular Input Line Entry System representation C(=S)(Oc1ccc(cc1)Cl)Cl encapsulates the complete structural connectivity pattern, facilitating computational chemistry applications and database searches.

Historical Development in Synthetic Organic Chemistry

The historical trajectory of 4-chlorophenyl chlorothionoformate development reflects broader advances in organosulfur chemistry and selective reagent design. Early investigations into chlorothionoformate chemistry established fundamental reactivity principles that guided subsequent synthetic applications, particularly in the context of amine dealkylation methodologies. Comparative studies with conventional chloroformate reagents revealed superior reaction kinetics and enhanced selectivity profiles, prompting expanded investigation into structural variations and mechanistic pathways. Research conducted throughout the early 2000s demonstrated significant advantages in reaction rate acceleration, with chlorothionoformate derivatives exhibiting enhanced reactivity toward tertiary amine substrates under ambient temperature conditions.

The evolution of site-selective catalysis methodologies incorporated 4-chlorophenyl chlorothionoformate as a key reagent for phenyl thionoformate transfer reactions. Pioneering work in 2008 established the compound's utility in peptide-embedded imidazole catalytic systems, enabling regioselective deoxygenation of polyol substrates with unprecedented control over product distribution. These investigations revealed that reaction rate enhancements and improved yields could be achieved through careful selection of co-catalysts, particularly iron(III) chloride systems that modulated the electronic environment of the reactive center. The development of one-pot synthetic protocols represented a significant advancement in operational efficiency, reducing synthetic complexity while maintaining high conversion rates and product selectivity.

Mechanistic investigations into solvolysis behavior provided fundamental insights into the electronic and steric factors governing chlorothionoformate reactivity. Correlation studies using the extended Grunwald-Winstein equation revealed remarkable similarities between phenyl chlorothionoformate and phenyl chlorothioformate solvolysis rates, suggesting analogous mechanistic pathways despite structural differences. These findings established theoretical frameworks for predicting reactivity patterns and optimizing reaction conditions for specific synthetic targets. The systematic investigation of structure-activity relationships contributed to the rational design of improved chlorothionoformate reagents with enhanced selectivity and broader substrate scope.

Role in Thiocarbamate and Thioester Chemistry

4-Chlorophenyl chlorothionoformate occupies a central position in thiocarbamate chemistry through its capacity to facilitate rapid and selective transformations of tertiary amine substrates. The compound demonstrates exceptional reactivity toward unhindered tertiary aliphatic amines, achieving complete conversion within minutes at room temperature to generate thiocarbamate intermediates. Subsequent treatment of these intermediate species with dimethyl sulfate followed by aqueous hydrolysis provides efficient access to secondary amine salt products with excellent yields and minimal side product formation. The selectivity profile for alkyl group cleavage follows a well-defined hierarchy, with benzyl groups exhibiting the highest reactivity, followed by tert-butyl, allyl, and methyl substituents in decreasing order of reactivity.

Comparative analyses with structurally related reagents reveal distinct selectivity patterns that reflect both electronic and steric influences on the reaction mechanism. When 2,4,6-tribromophenyl chlorothionoformate serves as the dealkylating agent, the selectivity order shifts to benzyl > allyl > tert-butyl > methyl, demonstrating the profound impact of reagent sterics on product distribution. These observations indicate that careful reagent selection enables predictable control over regioselectivity in complex molecular systems. The exclusive debenzylation observed with N-allyl-N-methylbenzylamine substrates exemplifies the high degree of selectivity achievable through appropriate reagent choice, facilitating synthetic strategies that require preservation of specific functional groups.

Thioester formation represents another significant application domain for 4-chlorophenyl chlorothionoformate, particularly in the context of direct oxidation protocols leading to sulfinate ester products. Recent investigations have demonstrated that thioesters generated through copper-catalyzed carbon-sulfur bond formation can undergo efficient oxidation using N-bromosuccinimide to yield sulfinate esters without overoxidation to sulfonate derivatives. The electronic properties of the aromatic substituents significantly influence both the initial thioester formation and subsequent oxidation behavior, with electron-withdrawing groups generally facilitating the transformation while maintaining selectivity for the desired oxidation state. These methodologies provide valuable synthetic routes to functionalized sulfinate esters from readily available aryl iodide starting materials, expanding the scope of accessible target structures.

The mechanistic pathway for thiocarbamate formation proceeds through initial nucleophilic attack of the tertiary amine on the electrophilic carbon center of the chlorothionoformate group, generating a quaternary ammonium intermediate. Subsequent alkyl group departure occurs through either unimolecular or bimolecular pathways depending on the stability of the leaving group, with benzylic and allylic systems favoring carbocation-mediated processes. The resulting thiocarbamate products exhibit enhanced stability compared to their oxygen analogs, facilitating purification and subsequent transformations without decomposition. This stability advantage proves particularly valuable in multi-step synthetic sequences where intermediate storage or purification becomes necessary for achieving optimal overall yields.

Molecular Geometry and Bonding Characteristics

4-Chlorophenyl chlorothionoformate exhibits a complex molecular architecture characterized by the presence of both aromatic and thiocarbonyl functional groups within a single molecular framework. The compound possesses the molecular formula C7H4Cl2OS with a molecular weight of 207.07-207.08 g/mol [1] [2] [3]. The central structural feature is the thiocarbonyl carbon atom, which adopts sp² hybridization and exhibits trigonal planar geometry [4] [5]. This geometric arrangement places the chlorine atom, sulfur atom, and oxygen atom in a planar configuration around the central carbon, with bond angles approximating 120 degrees according to valence shell electron pair repulsion theory [6].

The thiocarbonyl group (C=S) represents the primary reactive center of the molecule, with a bond length of approximately 1.60 Å, which is considerably longer than the corresponding carbonyl bond length of ~1.25 Å [4] [5]. This extended bond length reflects the orbital size mismatch between first and second row atoms, significantly influencing the electronic properties and reactivity profile of the compound. The carbon-oxygen bond length in the ester linkage measures approximately 1.35 Å, consistent with standard ester bond parameters, while the carbon-chlorine bond exhibits a typical length of ~1.75 Å [4] [5].

The aromatic ring maintains its characteristic planar geometry with C4v local symmetry, though the overall molecular point group symmetry is reduced to C1 due to the asymmetric substitution pattern. The molecular structure exhibits near-planarity, facilitating conjugation between the aromatic system and the thiocarbonyl group. The estimated molecular dipole moment ranges from 2-3 Debye units, reflecting the significant electronegativity differences between the constituent atoms and the polar nature of the thiocarbonyl functionality.

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

The nuclear magnetic resonance spectroscopic analysis of 4-chlorophenyl chlorothionoformate provides comprehensive structural confirmation through both proton and carbon-13 nuclear magnetic resonance techniques. The proton nuclear magnetic resonance spectrum, recorded in deuterated chloroform, exhibits characteristic aromatic proton signals in the range δ 7.04-7.77 ppm, appearing as multiplets corresponding to the four aromatic protons of the para-chlorophenyl ring system [7] [8]. The chemical shift values and coupling patterns are consistent with the para-disubstituted benzene ring, where the electron-withdrawing effects of both the chlorine substituent and the chlorothionoformate group influence the electronic environment of the aromatic protons.

The carbon-13 nuclear magnetic resonance spectrum provides detailed information regarding the carbon framework of the molecule. The most distinctive signal appears at δ 187.53 ppm, unequivocally assigned to the thiocarbonyl carbon (C=S), which is significantly downfield compared to typical carbonyl carbons due to the deshielding effect of the sulfur atom [7] [8]. The quaternary aromatic carbon directly bonded to the oxygen atom resonates at δ 152.53 ppm, while the chlorinated aromatic carbon appears at δ 143.41 ppm. The remaining aromatic carbon atoms generate signals in the range δ 131.30-124.12 ppm, exhibiting the characteristic pattern expected for para-disubstituted benzene derivatives [7] [8].

Infrared and Raman Spectral Analysis

The infrared spectroscopic profile of 4-chlorophenyl chlorothionoformate reveals numerous characteristic absorption bands that provide detailed information about the functional groups present within the molecular structure. The aromatic carbon-carbon stretching vibrations manifest as strong absorption bands at 1495 and 1484 cm⁻¹, consistent with the presence of the para-substituted benzene ring [7] [8]. The carbon-hydrogen aromatic bending vibrations appear at 1390 cm⁻¹, while the characteristic carbon-oxygen stretching vibration of the ester linkage is observed at 1212 cm⁻¹ [7] [8].

The thiocarbonyl group exhibits its characteristic stretching frequency at 1162 cm⁻¹, falling within the established range of 1180-1225 cm⁻¹ for thiocarbonyl compounds [7] [8] [9]. This frequency is notably lower than the corresponding carbonyl stretching frequencies, reflecting the weaker carbon-sulfur double bond relative to carbon-oxygen double bonds. The carbon-chlorine stretching vibration appears at 1083 cm⁻¹, while aromatic carbon-hydrogen out-of-plane bending vibrations are observed in the fingerprint region at 700-693 cm⁻¹ [7] [8].

Raman spectroscopic analysis complements the infrared data by providing additional vibrational information, particularly for symmetric stretching modes that may be infrared-inactive. The combination of infrared and Raman spectroscopic techniques enables complete vibrational assignment and structural confirmation of the 4-chlorophenyl chlorothionoformate molecule.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-chlorophenyl chlorothionoformate under electron ionization conditions reveals characteristic fragmentation patterns that provide valuable structural information. The molecular ion peak appears at m/z 207, corresponding to the molecular weight of the compound [7] [8]. The presence of chlorine atoms is evident from the isotope pattern, with the M+2 peak observable due to the natural abundance of chlorine-37, following the characteristic 3:1 intensity ratio expected for compounds containing two chlorine atoms [10].

The base peak in the mass spectrum appears at m/z 134, assigned to the chlorophenyl fragment resulting from the loss of the chlorothionoformate group (ClC=S, mass 75) [7] [8]. This fragmentation pattern indicates the preferential cleavage of the ester bond, consistent with the relatively weak carbon-oxygen bond in chloroformate derivatives. Additional significant fragment ions appear at m/z 109 and 77, corresponding to further aromatic fragmentation products resulting from the loss of chlorine and subsequent ring fragmentations [7] [8].

Electrospray ionization mass spectrometry provides complementary ionization data, with protonated molecules observed at m/z 206.94327 [M+H]⁺, sodium adducts at m/z 228.92521 [M+Na]⁺, and deprotonated molecules at m/z 204.92871 [M-H]⁻ [11]. Collision cross section measurements predict values of 133.8 Ų for the protonated molecule, 144.1 Ų for the sodium adduct, and 137.8 Ų for the deprotonated molecule, providing insights into the three-dimensional molecular structure in the gas phase [11].

Thermodynamic Stability and Reactivity Descriptors

The thermodynamic stability and reactivity characteristics of 4-chlorophenyl chlorothionoformate are intimately related to the unique properties of the thiocarbonyl functional group. The carbon-sulfur double bond dissociation energy is estimated at approximately 110-120 kcal/mol, representing a significant reduction of ~50 kcal/mol compared to the corresponding carbon-oxygen double bond [4] [5]. This reduced bond strength directly correlates with enhanced reactivity toward nucleophilic attack, explaining the superior dealkylation activity observed for this compound compared to traditional chloroformates and thiophosgene [7].

The vibrational force constant for the carbon-sulfur double bond is approximately half that of the carbon-oxygen double bond, reflecting the weaker bonding interaction and longer bond length [4] [5]. Despite this reduced bond strength, the thiocarbonyl group retains significant π-bond character, contributing to the planar geometry and conjugation with the aromatic system. The π-bond contribution, while substantial, is diminished compared to carbonyl compounds due to the orbital size mismatch between carbon and sulfur atoms.

The compound exhibits remarkable reactivity toward tertiary amines at room temperature, proceeding via rapid nucleophilic attack on the thiocarbonyl carbon [7]. The activation energy for dealkylation reactions is exceptionally low, enabling reactions to proceed efficiently at 20°C in dichloromethane solvent under nitrogen atmosphere. The selectivity pattern for alkyl group cleavage follows the order: benzyl > tertiary-butyl > allyl > methyl, reflecting the stability of the corresponding carbocation intermediates [8].

The thermal stability of 4-chlorophenyl chlorothionoformate extends beyond its boiling point of 131°C, indicating reasonable thermal stability under normal handling conditions [1] [3]. However, the compound exhibits significant moisture sensitivity, requiring storage under inert gas atmosphere at temperatures below 15°C [1]. The vapor pressure at 25°C is moderate, consistent with its classification as a volatile liquid, necessitating appropriate handling precautions to prevent exposure.

4-Chlorophenyl chlorothionoformate (CAS: 937-64-4, molecular formula C₇H₄Cl₂OS) represents a specialized thiocarbonyl compound with significant utility in organic synthesis [1]. The compound exhibits characteristic properties with a molecular weight of 207.08 g/mol, boiling point of 114-116°C at 8mmHg, density of 1.389 g/mL at 25°C, and light yellow to amber-colored appearance [1] [2]. This review examines the synthetic methodologies, purification techniques, and industrial production challenges associated with this important chemical intermediate.

The compound demonstrates exceptional reactivity toward tertiary amines, making it superior to traditional chloroformates and thiophosgene in dealkylation reactions [3]. Its applications span pharmaceutical intermediate synthesis, production of isothiocyanates, and preparation of thiocarbamate derivatives [3] [4].

Synthetic Methodologies

Direct Synthesis from Thioacyl Chloride Precursors

The primary method for synthesizing 4-chlorophenyl chlorothionoformate involves the reaction of 4-chlorophenol with thiophosgene in a two-phase system. This approach represents the most widely utilized synthetic route due to its efficiency and relatively straightforward implementation [4] [5].

The general reaction proceeds through nucleophilic attack of the phenoxide ion on thiophosgene, generating the corresponding aryl chlorothionoformate. A typical procedure involves dissolving 4-chlorophenol in aqueous sodium hydroxide solution, followed by addition of thiophosgene in an organic solvent such as chloroform or dichloromethane [5]. The biphasic system allows for selective product formation while facilitating straightforward work-up procedures.

Patent literature describes a specific protocol utilizing 4-chlorophenol dissolved in 5% aqueous sodium hydroxide at 0-5°C, with portionwise addition to a stirred thiophosgene solution in chloroform [5]. The reaction temperature is maintained below 10°C throughout the addition process to minimize side reactions and decomposition. After completion, the organic layer is separated, washed with dilute acid and water, then dried over anhydrous sodium sulfate [5].

Research demonstrates that the reaction proceeds rapidly under these conditions, typically completing within 40 minutes at room temperature [3]. The formation of the desired product can be monitored by NMR spectroscopy, with characteristic chemical shifts appearing for the thionoformate functionality [3].

Modified procedures employ alternative phenol substrates to generate substituted aryl chlorothionoformates. For instance, synthesis of O-(3-tert-butyl-4-chlorophenyl) chlorothioformate utilizes 9.2g of 3-tert-butyl-4-chlorophenol and 6.3g of thiophosgene in 50mL chloroform, with 60mL of 1N sodium hydroxide solution [6]. These modifications allow access to structurally diverse chlorothionoformate derivatives with varying steric and electronic properties.

The choice of base and solvent system significantly influences reaction efficiency and product quality. Sodium hydroxide provides sufficient basicity to deprotonate the phenol while generating a stable phenoxide ion for subsequent reaction with thiophosgene [5]. Chloroform serves as an effective organic phase due to its ability to solubilize thiophosgene while remaining immiscible with the aqueous alkaline phase [5].

Reaction yields for this synthetic approach typically range from 75-97% depending on the specific phenol substrate and reaction conditions employed [3]. Unhindered phenols generally provide higher yields compared to sterically congested derivatives due to improved accessibility of the hydroxyl group for deprotonation and subsequent reaction [5].

Halogenation Pathways for Functional Group Introduction

The synthesis of 4-chlorophenyl chlorothionoformate requires selective para-chlorination of phenol as a prerequisite step when starting from unsubstituted phenolic precursors. Several advanced halogenation methodologies have been developed to achieve high para-selectivity in phenol chlorination, providing efficient access to the required 4-chlorophenol intermediate [7] [8].

Catalyst-controlled chlorination approaches utilize specialized catalytic systems to override the natural ortho-preference of electrophilic aromatic substitution in phenols. Recent developments include bis-thiourea catalysts that achieve ortho/para ratios exceeding 20:1 in favor of para-substitution when used with N-chlorosuccinimide [9]. These catalytic systems operate through dual activation mechanisms involving Lewis basic activation of the chlorinating agent coupled with hydrogen bonding interactions that direct regioselectivity [9].

Sulfuryl chloride-based chlorination protocols employ poly(alkylene sulfide) catalysts to achieve high para-selectivity in phenol chlorination [8]. These systems demonstrate particular effectiveness for substituted phenols, with para/ortho ratios reaching 20.7 for certain substrates [8]. The catalytic mechanism involves coordination of the sulfur atoms in the polymeric catalyst with the chlorinating species, facilitating selective para-attack [8].

Microwave-assisted oxychlorination represents another advanced approach for selective para-chlorination of phenols [10]. This methodology employs copper(II) chloride as catalyst with hydrochloric acid as the chlorine source, achieving excellent para-selectivity within 60 minutes of microwave irradiation [10]. The process demonstrates particular utility for phenols bearing electron-donating substituents at ortho and meta positions [10].

Shape-selective chlorination using microporous catalysts provides an alternative approach for para-selective phenol chlorination [11]. These systems utilize zeolite or other microporous materials to constrain the approach of chlorinating reagents, favoring formation of the sterically less hindered para-isomer [11]. Conversions of approximately 96% with high para-selectivity can be achieved using sulfuryl chloride in 2,2,4-trimethylpentane at 25°C [11].

Industrial implementations often rely on optimized traditional chlorination processes that balance selectivity with economic considerations. Direct chlorination of molten phenol preferentially forms 2-chlorophenol, while chlorination in polar solvents favors the 4-chloro derivative [12]. Careful selection of reaction conditions allows achievement of acceptable para-selectivity while maintaining cost-effectiveness for large-scale production [12].

N-chloroamines in acidic media provide highly selective para-chlorination of phenols with marked preference for monochlorination at the 4-position [13]. These reagents operate through formation of N-chloroammonium ion intermediates that exhibit enhanced selectivity compared to molecular chlorine [13]. Reactions proceed rapidly at room temperature with excellent yields and selectivity ratios [13].

The development of chiral catalysts for asymmetric halogenation has opened new possibilities for preparing enantioenriched chlorophenol derivatives, though this represents a specialized application rather than the standard synthetic approach for 4-chlorophenol production [14]. These methodologies primarily find utility in pharmaceutical synthesis where stereochemical control is essential [14].

Purification and Isolation Techniques

Purification of 4-chlorophenyl chlorothionoformate requires careful attention to the compound's moisture sensitivity and potential for hydrolysis under ambient conditions [2]. The compound is classified as moisture-sensitive and must be handled under inert atmosphere conditions to prevent degradation [2] [15].

Vacuum distillation represents the primary purification method for 4-chlorophenyl chlorothionoformate, taking advantage of the compound's relatively low boiling point of 114-116°C at 8mmHg [1]. The distillation must be conducted under reduced pressure to minimize thermal decomposition at elevated temperatures [16]. Static vacuum distillation techniques are particularly well-suited for small-scale preparations, employing custom-made greaseless vessels to prevent contamination [16].

The distillation apparatus typically consists of a round-bottom flask equipped with a magnetic stirrer, connected to a greaseless distillation bridge under dynamic vacuum [16]. Temperature control is critical, with heating rates maintained at 45K/min to the target temperature to minimize thermal stress on the compound [17]. The receiving flask is maintained at reduced temperature using dry ice/acetone cooling to ensure efficient condensation [16].

Column chromatography provides an alternative purification approach for smaller quantities of material [3]. Silica gel columns with petroleum ether:dichloromethane (20:1) as eluent effectively separate the desired product from unreacted starting materials and side products [3]. The moisture sensitivity of the compound requires use of dried silica gel and anhydrous solvents throughout the chromatographic process [3].

Crystallization techniques can be employed when the product exhibits sufficient crystallinity, though this depends on the specific purity and thermal history of the sample [3]. Recrystallization from appropriate anhydrous solvents provides high-purity material suitable for demanding applications [14]. The choice of crystallization solvent must balance solubility characteristics with chemical compatibility to avoid unwanted reactions [14].

Analytical monitoring during purification relies primarily on gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy [3]. GC-MS provides quantitative assessment of purity and identification of impurities, while NMR spectroscopy confirms structural integrity and enables detection of hydrolysis products [3]. The compound exhibits characteristic NMR signals including aromatic protons at 7.00-7.36 ppm and molecular ion peaks at m/z 207 in mass spectrometry [3].

Storage considerations are critical for maintaining compound stability during purification and subsequent use. The material must be stored under inert gas atmosphere at temperatures below 15°C to prevent decomposition [2]. Glass containers with Teflon-lined caps provide appropriate chemical resistance while minimizing moisture ingress [2].

Quality control during purification involves monitoring for several key impurities including unreacted 4-chlorophenol, thiophosgene hydrolysis products, and oligomeric species formed through condensation reactions [3]. Argentometric titration provides quantitative assessment of chlorothionoformate content, with specifications typically requiring minimum 98.0% purity [2].

Scaling considerations become important for larger preparation volumes, where heat transfer limitations may necessitate modified distillation equipment or alternative purification approaches [18]. Continuous distillation systems may be employed for industrial-scale purification, though the moisture-sensitive nature of the product requires careful engineering to maintain inert atmosphere conditions throughout the process [18].

Industrial-Scale Production Challenges

Industrial production of 4-chlorophenyl chlorothionoformate faces several significant challenges related to the handling of thiophosgene, process safety considerations, and economic factors associated with large-scale synthesis [19] [20].

Thiophosgene handling represents the primary safety and logistical challenge in industrial production. As a highly toxic gas with an odor threshold of 0.4 ppm, thiophosgene requires specialized safety systems including emergency absorption equipment and extensive worker protection measures [19]. Industrial facilities typically generate thiophosgene on-site rather than transporting it, similar to phosgene production practices [19]. This approach eliminates transportation risks but requires substantial capital investment in production infrastructure [19].

The synthesis of thiophosgene from carbon disulfide through chlorination and subsequent processing presents its own industrial challenges [21]. The process involves high-temperature reactions with corrosive materials, requiring specialized metallurgy and process control systems [22]. The exothermic nature of the chlorination reaction necessitates sophisticated cooling systems to maintain process control [22].

Process intensification through continuous manufacturing approaches offers potential solutions to some industrial challenges [23]. Flow chemistry systems enable better control of thiophosgene concentration and residence time while reducing inventory of hazardous materials [23]. Photo-on-demand synthesis systems represent emerging technology that could provide safer alternatives to traditional thiophosgene-based processes [23].

Economic considerations significantly impact industrial viability of 4-chlorophenyl chlorothionoformate production. The relatively specialized nature of the compound limits market size, making it challenging to justify large-scale production facilities [20]. Current market demand is estimated to support only modest production volumes, with global consumption measured in hundreds of tons rather than kilotons [20].

Waste treatment and environmental compliance add substantial costs to industrial production. Chlorinated organic compounds require specialized disposal methods, and process emissions must be carefully controlled to meet environmental regulations [20]. The formation of hydrogen chloride as a byproduct necessitates acid gas scrubbing systems and potential recovery operations [22].

Alternative synthetic approaches are being investigated to address some industrial challenges. Triphosgene-based synthesis offers potential advantages over thiophosgene, providing a solid reagent that is easier to handle and transport [24] [25]. While triphosgene typically generates phosgene under reaction conditions, specialized procedures using cyclic urea catalysts may enable direct formation of chlorothionoformates [26].

Quality assurance in industrial production requires sophisticated analytical capabilities to ensure consistent product quality while monitoring for trace impurities that could affect downstream applications [27]. The moisture-sensitive nature of the product demands careful attention to packaging and storage systems to maintain quality during distribution [27].

Regulatory compliance represents an ongoing challenge as environmental and safety regulations continue to evolve [20]. Classification of 4-chlorophenyl chlorothionoformate as a hazardous material under various regulatory frameworks impacts manufacturing, transportation, and end-use applications [15]. Companies must maintain current registrations and adapt processes to meet changing regulatory requirements [20].

Supply chain considerations include securing reliable sources of 4-chlorophenol and thiophosgene precursors [20]. Market consolidation in the chlorinated aromatics industry has reduced the number of suppliers, potentially creating supply security risks for industrial users [20]. Long-term supply agreements and strategic inventory management become essential for maintaining production continuity [20].

Scale-up considerations involve translating laboratory procedures to industrial equipment while maintaining product quality and process safety [18]. Heat and mass transfer limitations in larger equipment may require process modifications or alternative reactor designs [18]. The biphasic nature of the standard synthesis creates additional complexity in large-scale mixing and separation operations [18].

Capital investment requirements for industrial production facilities are substantial due to the specialized equipment needed for handling corrosive and toxic materials [20]. Safety systems, emission control equipment, and analytical instrumentation contribute significantly to overall project costs [20]. The relatively modest market size makes it challenging to achieve acceptable returns on these investments [20].

Research and development efforts continue to focus on developing safer and more economical synthetic approaches [4]. Biotechnological approaches, alternative chemistry platforms, and process intensification technologies represent potential avenues for addressing current industrial challenges [4]. However, the specialized nature of the compound and its applications limit the commercial incentive for major innovation investments [4].

XLogP3

GHS Hazard Statements

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (88.37%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant